![molecular formula C36H69NO11S B3026372 N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide CAS No. 852100-88-0](/img/structure/B3026372.png)
N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide
Übersicht
Beschreibung
C12 3'-sulfo Galactosylceramide is a member of the sulfatide class of glycolipids. It has been used as an internal standard for the quantification of sulfatides.
Wissenschaftliche Forschungsanwendungen
Immunology
N-{(2S,3R,4E)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)Oxy]Octadec-4-En-2-Yl}Dodecanamide has been studied for its role in modulating immune responses. It is associated with the following applications:
- Immunomodulatory Effects : The compound exhibits properties that can influence T-cell activation and differentiation, making it a candidate for research into autoimmune diseases and immunotherapies .
- Epitope Mapping : It has been utilized in epitope mapping studies to understand its interactions with immune receptors, which can aid in vaccine development .
Cell Biology
The unique structure of EIS allows it to interact with cellular membranes and influence various cellular processes:
- Cell Membrane Dynamics : Research indicates that EIS can affect lipid rafts within cell membranes, impacting signal transduction pathways critical for cell communication and function .
- Apoptosis Induction : Studies have shown that this compound may induce apoptosis in certain cancer cell lines by modulating sphingolipid metabolism .
Therapeutic Potential
Given its biological activities, this compound holds promise for therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and modulate immune responses positions it as a potential therapeutic agent for cancer treatment .
- Neuroprotective Effects : Preliminary studies suggest that EIS may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Immunomodulation | Demonstrated enhanced T-cell activation in the presence of EIS. |
Study 2 | Cancer Cell Apoptosis | EIS induced apoptosis in breast cancer cell lines through sphingolipid pathway modulation. |
Study 3 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells when treated with EIS. |
Q & A
Q. [Basic] What are the key considerations for synthesizing this compound while preserving its stereochemistry?
The synthesis must address the stereochemical complexity of the galactopyranosyl moiety and the hydroxyl/olefinic groups. Evidence from analogous glycosphingolipid syntheses (e.g., use of DCC/4-DMAP for esterification, benzyloxy groups for protecting hydroxyls, and BF₃·Et₂O for deprotection) highlights the need for precise reaction conditions and protecting group strategies . For example, stereospecific glycosylation can be achieved using β-D-galactopyranosyl donors with activated leaving groups (e.g., trichloroacetimidates) under anhydrous, low-temperature conditions. Monitoring reaction progress via TLC and NMR is critical to avoid epimerization.
Q. [Basic] How can researchers validate the structural integrity of this compound post-synthesis?
Combine 1H/13C NMR to confirm stereochemistry and functional groups (e.g., sulfated galactose resonances at δ 5.2–5.5 ppm for anomeric protons; olefinic protons at δ 5.3–5.6 ppm for 4E double bonds) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% deviation . High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. For sulfated derivatives, FT-IR should show characteristic S=O stretching at ~1250 cm⁻¹ and O-S-O bonds at ~1050 cm⁻¹ .
Q. [Basic] What storage conditions are recommended to maintain the compound’s stability?
Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent oxidation of the 4E double bond and hydrolysis of the sulfated galactose. Avoid exposure to moisture, as hygroscopicity may alter solubility and reactivity . For long-term stability, lyophilize the compound and store as a powder with desiccants.
Q. [Advanced] How can discrepancies in NMR data between synthetic batches be resolved?
Contradictions in NMR spectra (e.g., unexpected splitting or shifted peaks) may arise from residual solvents, incomplete purification, or stereochemical impurities. Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling constants (e.g., JH-3,H-4 ≈ 10–12 Hz for trans-diols in galactose) . Compare data with structurally validated analogs (e.g., β-D-galactosylceramides in ) and re-evaluate synthetic steps, such as glycosylation efficiency or deprotection completeness.
Q. [Advanced] What methodologies are suitable for studying its biological activity in quorum sensing or enzyme inhibition?
Use lasI and rhlI reporter assays (e.g., Pseudomonas aeruginosa strains) to evaluate quorum sensing modulation, as seen in autoinducer analogs . For enzyme inhibition, employ kinetic assays (e.g., fluorogenic substrates for elastase) with IC50 determination. Surface plasmon resonance (SPR) can quantify binding affinity to target proteins (e.g., TLR4 for immunomodulatory effects). Include controls like non-sulfated analogs to isolate the role of the 3-O-sulfo group .
Q. [Advanced] How can computational tools like COMSOL or AI optimize its synthesis or functional analysis?
Q. [Basic] How should researchers address solubility challenges during in vitro assays?
The compound’s amphiphilic nature requires solvent optimization. Use DMSO for initial solubilization (<1% v/v) and dilute into aqueous buffers (e.g., PBS with 0.1% BSA). For membrane studies, prepare lipid vesicles by thin-film hydration (e.g., with POPC cholesterol) . If precipitation occurs, sonicate samples or add cyclodextrins as solubilizing agents.
Q. [Advanced] What strategies improve synthetic yield when scaling up production?
Optimize glycosylation steps using microwave-assisted synthesis to reduce reaction time and improve β-selectivity . Replace chromatographic purification with crystallization for intermediates (e.g., trityl-protected derivatives). Monitor reaction kinetics via inline FT-IR to terminate reactions at peak conversion. Compare yields across routes (e.g., ’s DCC-mediated esterification vs. ’s DCM/trityl methods) to identify bottlenecks .
Q. [Advanced] How can researchers validate analytical methods for regulatory compliance?
Follow ICH Q2(R1) guidelines for method validation. For HPLC purity assays, establish linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ using spiked samples. For NMR, validate probe calibration with certified standards (e.g., NIST SRM 2955) . Cross-validate results with orthogonal techniques (e.g., LC-MS for impurity profiling).
Q. [Advanced] What experimental designs address contradictions in biological activity data across studies?
Use fractional factorial designs to isolate variables (e.g., cell line variability, assay pH, or serum content). Meta-analysis of published data (e.g., quorum sensing IC50 values) can identify outliers or confounding factors . If bioactivity conflicts arise, conduct structural dynamics simulations to assess conformational flexibility or protein-binding epitopes .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO11S/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(37-32(40)26-24-22-20-17-12-10-8-6-4-2)28-46-36-34(42)35(48-49(43,44)45)33(41)31(27-38)47-36/h23,25,29-31,33-36,38-39,41-42H,3-22,24,26-28H2,1-2H3,(H,37,40)(H,43,44,45)/b25-23+/t29-,30+,31+,33-,34+,35-,36+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDYZZBQLRRDU-AZNTWQPMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO11S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112442 | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852100-88-0 | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852100-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.